Denatonium

説明

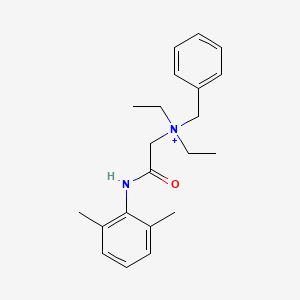

Structure

2D Structure

3D Structure

特性

CAS番号 |

47324-98-1 |

|---|---|

分子式 |

C21H29N2O+ |

分子量 |

325.5 g/mol |

IUPAC名 |

benzyl-[2-(2,6-dimethylanilino)-2-oxoethyl]-diethylazanium |

InChI |

InChI=1S/C21H28N2O/c1-5-23(6-2,15-19-13-8-7-9-14-19)16-20(24)22-21-17(3)11-10-12-18(21)4/h7-14H,5-6,15-16H2,1-4H3/p+1 |

InChIキー |

ZFQMTVNLDNXRNQ-UHFFFAOYSA-O |

SMILES |

CC[N+](CC)(CC1=CC=CC=C1)CC(=O)NC2=C(C=CC=C2C)C |

正規SMILES |

CC[N+](CC)(CC1=CC=CC=C1)CC(=O)NC2=C(C=CC=C2C)C |

他のCAS番号 |

47324-98-1 |

同義語 |

Bitrex denatonium denatonium benzoate denatonium chloride |

製品の起源 |

United States |

Foundational & Exploratory

Denatonium Benzoate: A Comprehensive Technical Profile

Introduction

Denatonium benzoate, registered under the trademark Bitrex®, is recognized as the most bitter chemical compound currently known.[1] It is a quaternary ammonium salt synthesized from the local anesthetic lidocaine.[1][2] Its primary application is as an aversive agent, added to a wide range of household products, automotive fluids, and pesticides to prevent accidental ingestion by humans and animals.[3][4] This technical guide provides an in-depth overview of its chemical structure, physicochemical properties, synthesis, analytical methodologies, and mechanism of action, tailored for researchers, scientists, and professionals in drug development.

Chemical Structure and Identification

This compound benzoate consists of a quaternary ammonium cation, this compound (N-Benzyl-2-(2,6-dimethylanilino)-N,N-diethyl-2-oxoethan-1-aminium), and an inert anion, benzoate.[5][6] The structure of the this compound cation is closely related to lidocaine, differing by the addition of a benzyl group to the amino nitrogen.[1][3]

Table 1: Chemical Identifiers and Properties

| Identifier | Value | Reference |

|---|---|---|

| IUPAC Name | N-Benzyl-2-(2,6-dimethylanilino)-N,N-diethyl-2-oxoethan-1-aminium benzoate | [1][3] |

| CAS Number | 3734-33-6 | [3][5] |

| Molecular Formula | C₂₈H₃₄N₂O₃ | [5][7] |

| Molecular Weight | 446.58 g/mol | [4][5][7] |

| Appearance | White, odorless crystalline powder or granules | [5][7] |

| Melting Point | 163 - 171 °C | [7][8] |

| Solubility | Soluble in water, alcohols, and glycols | [7] |

| Bitterness Threshold | As low as 0.05 ppm (50 parts per billion) |[3][7][8] |

Experimental Protocols

2.1. Synthesis of this compound Benzoate

This compound benzoate is synthesized via a two-step process starting from lidocaine. The first step involves the quaternization of the tertiary amine in lidocaine with benzyl chloride. The resulting this compound chloride is then converted to this compound benzoate.[1][2]

Methodology:

-

Quaternization: Lidocaine base is reacted with benzyl chloride in a suitable solvent such as acetonitrile.[2][9] The mixture is heated (e.g., at 80°C for 14 hours) to facilitate the quaternization of the tertiary amine, yielding this compound chloride.[9]

-

Anion Exchange: The synthesized this compound chloride is dissolved in ethanol.[9] An equimolar amount of alcoholic potassium hydroxide is added to the solution. This reaction precipitates potassium chloride, which is removed by filtration, leaving this compound hydroxide in the filtrate.[2][9]

-

Neutralization: The filtrate containing this compound hydroxide is then neutralized with a stoichiometric amount of benzoic acid.[2][9]

-

Isolation: The solvent is evaporated under reduced pressure to yield the final product, this compound benzoate, as a white crystalline solid.[2][9] The product can be further purified as needed to meet USP-NF requirements.[2]

2.2. Quantitative Analysis by HPLC

High-Performance Liquid Chromatography (HPLC) is the standard method for the determination and quantification of this compound benzoate in various consumer products.[6][10][11]

Protocol Details:

-

Instrumentation: A standard HPLC system equipped with a UV detector is used.

-

Column: A mixed-mode column with embedded strong basic ion-pairing groups (e.g., Primesep SB or Zodiac HST SB) is effective for retaining and separating the this compound cation.[12][13]

-

Mobile Phase: A gradient method is typically employed, using a mixture of water, acetonitrile (MeCN), and an ionic modifier like ammonium formate (AmFm).[12][13]

-

Detection: The this compound cation has a UV absorbance maximum at approximately 260 nm, which is used for detection and quantification.[12][13]

-

Quantification: Analysis of standards provides a linear calibration curve, typically in the range of 1.25 to 50 ppm, which allows for the accurate quantification of this compound benzoate in samples.[10] The method can be validated by confirming the identity of the analyte peak using mass spectrometry (LC-MS).[10]

Mechanism of Action: Bitter Taste Perception

The intense bitterness of this compound benzoate is mediated by its interaction with a specific family of G-protein coupled receptors (GPCRs) known as Taste Receptor Type 2 (TAS2Rs), which are located on the surface of taste cells on the tongue.[14] this compound is an agonist for at least eight distinct human TAS2Rs: TAS2R4, TAS2R8, TAS2R10, TAS2R16, TAS2R39, TAS2R43, TAS2R46, and TAS2R47.[1]

The binding of this compound to these receptors initiates an intracellular signaling cascade. This cascade involves the activation of the G-protein gustducin, which in turn stimulates phospholipase C-β2 (PLCβ2). PLCβ2 hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP₂) into inositol trisphosphate (IP₃) and diacylglycerol (DAG). IP₃ binds to its receptor on the endoplasmic reticulum, causing the release of intracellular Ca²⁺ stores. The subsequent increase in intracellular Ca²⁺ concentration activates the transient receptor potential cation channel subfamily M member 5 (TRPM5), leading to cell depolarization, neurotransmitter release, and the transmission of a nerve impulse to the brain, where it is perceived as an intensely bitter taste.

Recent studies have also identified the presence of TAS2Rs in non-gustatory tissues, such as airway smooth muscle and pancreatic islets.[1][15] Consequently, this compound benzoate is being investigated for other potential biological activities, including bronchodilation, anti-inflammatory effects, and modulation of hormone secretion.[1][15][16]

References

- 1. This compound - Wikipedia [en.wikipedia.org]

- 2. sciencemadness.org [sciencemadness.org]

- 3. This compound BENZOATE - Ataman Kimya [atamanchemicals.com]

- 4. This compound Benzoate [sentinalco.com]

- 5. This compound Benzoate | 3734-33-6 [chemicalbook.com]

- 6. store.astm.org [store.astm.org]

- 7. This compound Benzoate Information - Wincom Inc. LLC [wincom-inc.com]

- 8. aversiontech.com [aversiontech.com]

- 9. pubs.acs.org [pubs.acs.org]

- 10. Analysis of this compound benzoate in Oregon consumer products by HPLC - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. polymersolutions.com [polymersolutions.com]

- 12. HPLC Method for Analysis of this compound Benzoate on Primesep SB Column | SIELC Technologies [sielc.com]

- 13. zodiaclifesciences.com [zodiaclifesciences.com]

- 14. nbinno.com [nbinno.com]

- 15. This compound Benzoate: Uses and Safety_Chemicalbook [chemicalbook.com]

- 16. file.medchemexpress.com [file.medchemexpress.com]

The Bitter Truth: A Technical Guide to Denatonium's Mechanism of Action on Taste Receptor Subtype 2 (TAS2Rs)

For Researchers, Scientists, and Drug Development Professionals

Denatonium, recognized as the most bitter substance known, serves as a pivotal tool in the study of bitter taste perception. Its potent agonistic activity on a subset of Taste Receptor Subtype 2 (TAS2Rs) has elucidated the intricate signaling cascade that governs the aversion to potentially toxic compounds. This technical guide provides an in-depth exploration of this compound's mechanism of action, detailing the specific receptors it activates, the downstream signaling pathways, and the experimental methodologies used to unravel these processes.

This compound's Molecular Targets: The TAS2R Family

This compound is not a universal agonist for all 25 human TAS2Rs. Instead, it exhibits a promiscuous yet selective activation profile, binding to and activating multiple TAS2R isoforms. This broad-spectrum agonism contributes to its intensely bitter taste. Functional expression studies in heterologous systems, such as HEK293T cells, have been instrumental in identifying the specific TAS2Rs that respond to this compound.

Quantitative Activation Data

The following table summarizes the half-maximal effective concentrations (EC50) of this compound benzoate for various human TAS2R subtypes, providing a quantitative measure of its potency at each receptor.

| TAS2R Subtype | EC50 (µM) |

| hTAS2R4 | 300[1] |

| hTAS2R8 | 1000[1] |

| hTAS2R10 | 3, 120[1][2] |

| hTAS2R13 | 30.0[1][3] |

| hTAS2R39 | 100.0[1] |

| hTAS2R43 | 300[1] |

| hTAS2R46 | 30.0, 240.0[1] |

| Tas2R105 (mouse) | Activates, but EC50 not specified.[4] |

| Tas2R108 (mouse) | Activates, but EC50 not specified.[4] |

Note: Variations in EC50 values can be attributed to different experimental conditions and assay systems.

The Canonical Signaling Cascade of this compound-Induced Bitter Taste

The binding of this compound to a TAS2R initiates a canonical G protein-coupled receptor (GPCR) signaling pathway, leading to neurotransmitter release and the perception of bitterness. This cascade involves a series of well-defined intracellular events.

Upon activation by this compound, the TAS2R undergoes a conformational change, enabling it to act as a guanine nucleotide exchange factor (GEF) for a heterotrimeric G protein. In taste receptor cells, this G protein is typically gustducin, a specialized G protein involved in taste transduction.[5] The activation of gustducin leads to the dissociation of its α-subunit (α-gustducin) from the βγ-subunits (Gβγ).[6]

Both dissociated components of gustducin play crucial roles in the downstream signaling:

-

The Gβγ Subunit Pathway (Primary Pathway): The released Gβγ complex (specifically Gβ3γ13) activates phospholipase C β2 (PLCβ2).[5] PLCβ2 then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG).[5][7] IP3 binds to and opens IP3 receptors (IP3R3) on the endoplasmic reticulum, causing a rapid influx of stored calcium (Ca2+) into the cytoplasm.[6][8] This increase in intracellular calcium is a critical step in taste cell depolarization.

-

The α-Gustducin Subunit Pathway: The α-gustducin subunit activates a phosphodiesterase (PDE), which in turn decreases intracellular levels of cyclic adenosine monophosphate (cAMP).[5] While this pathway is initiated, the primary driver of the bitter taste response to this compound is considered to be the PLCβ2-mediated calcium release.[7][9]

The elevated intracellular calcium levels lead to the opening of the transient receptor potential melastatin 5 (TRPM5) channel, a calcium-activated cation channel.[4][8] The influx of cations through TRPM5 depolarizes the taste receptor cell, triggering the release of neurotransmitters, such as ATP, onto afferent nerve fibers, which then transmit the bitter signal to the brain.

Some studies have also suggested the existence of G protein-independent signaling pathways for this compound, where it may directly interact with ion channels, although the G protein-dependent pathway is the most well-established.[10][11]

Signaling Pathway Diagram

Caption: this compound-activated TAS2R signaling cascade.

Experimental Protocols for Studying this compound's Action

The elucidation of this compound's mechanism of action has been made possible through a variety of sophisticated experimental techniques. The following outlines the methodologies for two key experimental approaches.

Functional Calcium Imaging in Heterologous Expression Systems

This is the most common method to screen for TAS2R activation by bitter compounds.

Objective: To determine if this compound activates a specific TAS2R and to quantify its potency (EC50).

Methodology:

-

Cell Culture and Transfection: Human Embryonic Kidney 293 (HEK293) cells, often stably expressing a promiscuous G protein subunit like Gα16/gust44, are transiently transfected with a plasmid encoding the human TAS2R of interest.[12]

-

Fluorescent Dye Loading: Transfected cells are loaded with a calcium-sensitive fluorescent dye, such as Fura-2 AM or Fluo-4 AM. These dyes exhibit a change in fluorescence intensity upon binding to free intracellular calcium.

-

Stimulation: A baseline fluorescence is recorded before the application of this compound benzoate at various concentrations. Changes in intracellular calcium are monitored in real-time using a fluorescence microscope or a plate reader.

-

Data Analysis: The change in fluorescence intensity is proportional to the increase in intracellular calcium. Dose-response curves are generated by plotting the change in fluorescence against the logarithm of the this compound concentration. The EC50 value is then calculated from these curves.

-

Controls: Untransfected cells or cells transfected with an empty vector are used as negative controls to ensure the response is specific to the expressed TAS2R.[4] A known agonist for the receptor (if available) or a general cell activator like ATP can be used as a positive control.[4]

Inhibitor Studies: To confirm the involvement of specific signaling components, inhibitors can be applied before this compound stimulation. For example:

-

U73122: A PLC inhibitor, is used to block the production of IP3.[4][7]

-

Gallein: A Gβγ subunit inhibitor.[4]

-

TPPO: A TRPM5 channel blocker.[4]

Experimental Workflow Diagram

Caption: Workflow for functional calcium imaging assay.

Whole-Cell Patch-Clamp Analysis in Isolated Taste Cells

This electrophysiological technique provides direct measurement of ion channel activity and membrane potential changes in response to this compound.

Objective: To characterize the electrical response of taste cells to this compound and to investigate the involvement of G proteins and specific ion channels.

Methodology:

-

Taste Cell Isolation: Taste buds are isolated from the circumvallate or foliate papillae of animal models (e.g., mice). Individual taste cells are then enzymatically and mechanically dissociated.

-

Patch-Clamp Recording: A glass micropipette with a very small tip diameter is used to form a high-resistance seal with the membrane of a single taste cell. The membrane patch under the pipette tip is then ruptured to gain electrical access to the cell's interior (whole-cell configuration). This allows for the control and measurement of the cell's membrane potential and current.

-

Perfusion: The isolated taste cell is continuously perfused with a physiological salt solution. This compound is applied to the cell via the perfusion system.

-

Data Acquisition: Changes in membrane potential or ionic currents are recorded in response to this compound application.

-

Pharmacological Manipulation: To dissect the signaling pathway, inhibitors can be included in the intracellular solution via the patch pipette. For example, GDP-β-S, a non-hydrolyzable GDP analog, can be used to irreversibly inactivate G proteins.[7][10]

Conclusion

This compound benzoate is a powerful molecular probe that has been instrumental in delineating the mechanism of bitter taste transduction. Its ability to activate a range of TAS2Rs initiates a well-defined, G protein-mediated signaling cascade culminating in neurotransmitter release. The primary pathway involves the Gβγ-PLCβ2-IP3-Ca2+ axis, leading to the activation of the TRPM5 channel and subsequent cell depolarization. The experimental protocols detailed herein, particularly functional calcium imaging and patch-clamp electrophysiology, have been fundamental in establishing this model. A thorough understanding of this compound's mechanism of action not only advances our knowledge of sensory biology but also provides a framework for the development of bitter blockers and taste modulators in the pharmaceutical and food industries.

References

- 1. BitterDB ID=94 [bitterdb.agri.huji.ac.il]

- 2. journals.physiology.org [journals.physiology.org]

- 3. academic.oup.com [academic.oup.com]

- 4. Taste Receptor Activation in Tracheal Brush Cells by this compound Modulates ENaC Channels via Ca2+, cAMP and ACh - PMC [pmc.ncbi.nlm.nih.gov]

- 5. This compound induces secretion of glucagon-like peptide-1 through activation of bitter taste receptor pathways - PMC [pmc.ncbi.nlm.nih.gov]

- 6. This compound as a bitter taste receptor agonist damages jejunal epithelial cells of yellow-feathered chickens via inducing apoptosis | animal | Cambridge Core [cambridge.org]

- 7. Bitter Taste Transduction of this compound in the MudpuppyNecturus maculosus - PMC [pmc.ncbi.nlm.nih.gov]

- 8. JCI - Bitter and sweet taste receptors regulate human upper respiratory innate immunity [jci.org]

- 9. Bitter Taste Transduction of this compound in the MudpuppyNecturus maculosus | Journal of Neuroscience [jneurosci.org]

- 10. G-protein-dependent and -independent pathways in this compound signal transduction - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. G-Protein-Dependent and -Independent Pathways in this compound Signal Transduction [jstage.jst.go.jp]

- 12. pnas.org [pnas.org]

An In-depth Technical Guide to the Chemical Properties and Synthesis of Denatonium Saccharinate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical properties and synthesis of denatonium saccharinate, the bitterest chemical compound known. This document is intended for researchers, scientists, and professionals in drug development who require detailed technical information on this aversive agent. All quantitative data is summarized in structured tables, and detailed experimental protocols for its synthesis are provided. Visual diagrams generated using the DOT language illustrate key processes.

Chemical Properties of this compound Saccharinate

This compound saccharinate is a salt composed of a quaternary ammonium cation (this compound) and the saccharinate anion. Its extreme bitterness makes it a valuable excipient in pharmaceuticals to prevent accidental ingestion and as a denaturant for various products.[1][2]

| Property | Value | References |

| IUPAC Name | benzyl-[2-(2,6-dimethylanilino)-2-oxoethyl]-diethylazanium; 1,1-dioxo-1,2-benzothiazol-3-olate | [3] |

| Synonyms | Benzyldiethyl((2,6-xylylcarbamoyl)methyl)ammonium Saccharide, Lidocaine Benzyl Saccharide | [4] |

| CAS Number | 90823-38-4 | [5] |

| Molecular Formula | C₂₈H₃₃N₃O₄S | [3] |

| Molecular Weight | 507.65 g/mol | [6] |

| Appearance | White crystalline powder | [4] |

| Melting Point | 176.0–178.5 °C | [4] |

| Solubility | Slightly soluble in water. Soluble in chloroform, isopropanol, and dimethyl sulfoxide. | [1] |

| Bitterness Threshold | 0.01 ppm | [2] |

Synthesis of this compound Saccharinate

The synthesis of this compound saccharinate is a two-step process that begins with the synthesis of this compound chloride from lidocaine, followed by an ion exchange reaction to yield the final product.[4]

Experimental Protocols

Step 1: Synthesis of this compound Chloride from Lidocaine

This procedure involves the quaternization of the tertiary amine in lidocaine with benzyl chloride.[4][7]

-

Materials:

-

Lidocaine

-

Benzyl chloride

-

Acetonitrile

-

Ethyl acetate

-

-

Procedure:

-

In a round-bottom flask, combine lidocaine and benzyl chloride in a 1:1.03 molar ratio in acetonitrile.[7]

-

Reflux the mixture at 80°C for 14 hours.[4]

-

After cooling, evaporate the solvent under reduced pressure.[7]

-

Wash the resulting solid with ethyl acetate and filter to obtain crude this compound chloride.[7]

-

The product can be further purified by recrystallization.

-

Step 2: Synthesis of this compound Saccharinate

This step involves an ion exchange reaction between this compound chloride and sodium saccharinate.[4]

-

Materials:

-

This compound chloride

-

Sodium saccharinate dihydrate

-

Ethanol

-

-

Procedure:

-

Dissolve this compound chloride and a molar equivalent of sodium saccharinate dihydrate in commercial ethanol.[4]

-

Stir the mixture at 50°C for 10 minutes. A precipitate of sodium chloride will form.[4]

-

Cool the mixture to 4°C and filter off the sodium chloride precipitate.[4]

-

Evaporate the solvent from the filtrate under reduced pressure to yield this compound saccharinate as a white solid. The reported yield for this step is 99%.[4]

-

Synthesis Workflow

Signaling Pathway of Bitter Taste Perception

This compound is recognized by a subset of the TAS2R family of G-protein coupled receptors (GPCRs) on the tongue, initiating the sensation of bitterness.[2] The signal transduction cascade involves the activation of a G-protein, leading to the release of intracellular calcium.[8]

Bitter Taste Transduction Cascade

References

- 1. US4652577A - this compound saccharide, compositions and method of use - Google Patents [patents.google.com]

- 2. This compound - Wikipedia [en.wikipedia.org]

- 3. This compound saccharide | C28H33N3O4S | CID 64772 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. pubs.acs.org [pubs.acs.org]

- 5. scbt.com [scbt.com]

- 6. GSRS [gsrs.ncats.nih.gov]

- 7. Synthesis, Toxicity and Detection Method of this compound Benzoate_Chemicalbook [chemicalbook.com]

- 8. Frontiers | this compound as a Bitter Taste Receptor Agonist Modifies Transcriptomic Profile and Functions of Acute Myeloid Leukemia Cells [frontiersin.org]

A Technical Guide to the Physical Properties and Solubility of Denatonium Benzoate

For Researchers, Scientists, and Drug Development Professionals

Abstract

Denatonium benzoate, recognized as the most bitter chemical compound known, serves a critical role as an aversive agent in a wide array of industrial and pharmaceutical products to prevent accidental ingestion.[1] Its efficacy and safety in these applications are fundamentally linked to its physical and chemical properties. This technical guide provides an in-depth overview of the core physical characteristics of this compound benzoate, with a particular focus on its solubility profile. Detailed experimental protocols for the determination of these properties are provided, alongside visualizations of key signaling pathways and experimental workflows to support researchers in the fields of chemical analysis, formulation science, and drug development.

Core Physical and Chemical Properties

This compound benzoate is a quaternary ammonium salt, appearing as a white, odorless, crystalline powder or in granular form.[2][3] It is chemically stable under normal conditions but is incompatible with strong oxidizing agents.[4]

| Property | Value | References |

| Chemical Name | N-[2-[(2,6-Dimethylphenyl)amino]-2-oxoethyl]-N,N-diethylbenzenemethanaminium benzoate | [3] |

| CAS Number | 3734-33-6 | [3] |

| Molecular Formula | C₂₈H₃₄N₂O₃ | [1][2] |

| Molecular Weight | 446.59 g/mol | [2][3] |

| Appearance | White crystalline powder or granules | [2][3] |

| Melting Point | 163-170 °C (325-338 °F) | [1][2] |

| Density | 1.1256 g/cm³ (rough estimate) | [3] |

Solubility Profile

This compound benzoate exhibits varied solubility in different solvents, a critical consideration for its application in diverse formulations. It is generally soluble in water and polar organic solvents.[2][5]

| Solvent | Solubility ( g/100 mL) at 2°C | Solubility ( g/100 mL) at 20°C | Solubility ( g/100 mL) at 37°C |

| Water | 3.6 | 4.5 | 7.15 |

| Methanol | 62.1 | 68.9 | 69.2 |

| Ethanol | 35.7 | 35.5 | 35.4 |

| Isopropyl Alcohol | 5.2 | 10.5 | 10.6 |

| Butanol | 16.4 | 20.8 | 22.2 |

| Chloroform | 18.5 | 33.0 | 42.8 |

| Acetone | 0.9 | 1.4 | 1.95 |

| Methyl Ethyl Ketone | 0.6 | 1.15 | 1.55 |

| Benzene | 0.51 | 0.49 | 0.5 |

| Ethyl Acetate | 0.12 | 0.25 | 0.30 |

| Ether | 0.01 | 0.015 | Not specified |

Data compiled from INDIS Raw Materials.[6]

Mechanism of Action: Bitter Taste Receptor Signaling

The extreme bitterness of this compound benzoate is mediated through its interaction with the TAS2R family of bitter taste receptors.[2] In humans, it is recognized by at least eight distinct TAS2R subtypes.[1] The binding of this compound benzoate to these G-protein coupled receptors (GPCRs) initiates a signaling cascade that ultimately leads to the perception of bitterness.[7][8]

Experimental Protocols

Determination of Melting Point (Capillary Method)

This protocol is a generalized procedure based on standard laboratory practices for melting point determination using a capillary apparatus.[9][10][11][12][13]

Objective: To determine the melting range of a solid sample of this compound benzoate.

Apparatus:

-

Melting point apparatus

-

Capillary tubes (sealed at one end)

-

Mortar and pestle

-

Spatula

Procedure:

-

Sample Preparation: Ensure the this compound benzoate sample is completely dry. If the sample consists of large crystals, gently pulverize it into a fine powder using a mortar and pestle.

-

Loading the Capillary Tube:

-

Invert the open end of a capillary tube and press it into the powdered sample. A small amount of the solid will be forced into the tube.

-

Tap the sealed end of the capillary tube gently on a hard surface to cause the solid to fall to the bottom.

-

Continue this process until the packed sample height is 2-3 mm.

-

-

Measurement:

-

Place the loaded capillary tube into the sample holder of the melting point apparatus.

-

If the approximate melting point is known, rapidly heat the apparatus to a temperature about 20°C below the expected melting point.

-

Then, adjust the heating rate to a slow increase of approximately 1-2°C per minute.

-

Observe the sample through the magnifying lens.

-

Record the temperature at which the first droplet of liquid appears (the beginning of the melting range).

-

Record the temperature at which the entire sample has turned into a clear liquid (the end of the melting range).

-

-

Cleaning: After the determination, allow the apparatus to cool and properly dispose of the used capillary tube.

Determination of Water Solubility (Shake-Flask Method - OECD Guideline 105)

This protocol is based on the OECD Guideline for the Testing of Chemicals, Section 1, Test No. 105 for substances with a solubility greater than 10⁻² g/L.[14][15][16][17][18]

Objective: To determine the saturation mass concentration of this compound benzoate in water at a specific temperature.

Materials:

-

This compound benzoate (as pure as possible)

-

Distilled or deionized water

-

Glass flasks with stoppers

-

Thermostatically controlled shaker or water bath

-

Centrifuge (optional)

-

Analytical equipment for concentration measurement (e.g., HPLC, UV-Vis spectrophotometer)

Procedure:

-

Preliminary Test:

-

To estimate the approximate solubility, add a known amount of this compound benzoate to a known volume of water in a flask.

-

Shake vigorously for a set period (e.g., 10 minutes) and visually inspect for undissolved solid.

-

Incrementally add more water until the solid completely dissolves. This provides a rough estimate of the solubility.

-

-

Definitive Test:

-

Based on the preliminary test, weigh an amount of this compound benzoate that is in excess of its estimated solubility into at least three separate flasks.

-

Add a precise volume of water to each flask.

-

Place the stoppered flasks in a thermostatically controlled shaker or water bath set to the desired temperature (e.g., 20°C).

-

Agitate the flasks for a sufficient time to reach equilibrium. A minimum of 24 hours is recommended, with periodic checks. Equilibrium is reached when the concentration of the solute in solution remains constant over successive measurements.

-

-

Sample Analysis:

-

Once equilibrium is reached, allow the flasks to stand to let undissolved solid settle. If necessary, centrifuge the samples to separate the solid phase.

-

Carefully extract a sample from the clear aqueous phase.

-

Determine the concentration of this compound benzoate in the sample using a validated analytical method (e.g., HPLC, UV-Vis spectrophotometry).

-

-

Data Reporting:

-

Report the individual concentration results for each flask.

-

Calculate the average solubility and standard deviation.

-

Determination of Density (Gas Pycnometry Method)

This protocol provides a general procedure for determining the density of a solid powder using a gas pycnometer, in line with USP <699>.[19][20][21][22]

Objective: To determine the skeletal density of a solid sample of this compound benzoate.

Apparatus:

-

Gas pycnometer

-

Analytical balance

-

Spatula

Procedure:

-

Instrument Calibration: Calibrate the gas pycnometer according to the manufacturer's instructions, using a standard calibration sphere of known volume.

-

Sample Preparation:

-

Ensure the this compound benzoate sample is dry.

-

Weigh a suitable amount of the sample and record the mass. The required mass will depend on the volume of the sample cell.

-

-

Measurement:

-

Place the weighed sample into the sample cell of the gas pycnometer.

-

Seal the sample cell and place it in the instrument.

-

Follow the instrument's operating procedure to perform the analysis. This typically involves purging the sample cell with the analysis gas (usually helium) and then pressurizing the cell and measuring the pressure change as the gas expands into a reference chamber.

-

The instrument's software will calculate the volume of the sample based on the pressure changes and the known volumes of the chambers.

-

The density is then calculated by dividing the mass of the sample by its measured volume.

-

-

Data Reporting: Report the average density from multiple measurements and the standard deviation.

References

- 1. This compound - Wikipedia [en.wikipedia.org]

- 2. This compound Benzoate: The Bitterest Compound Known to Science_Chemicalbook [chemicalbook.com]

- 3. This compound Benzoate(USP/NF/ChP)|3734-33-6--Zhejiang Synose Tech Co., Ltd. [deyerchem.com]

- 4. datasheets.scbt.com [datasheets.scbt.com]

- 5. This compound BENZOATE - Ataman Kimya [atamanchemicals.com]

- 6. Bitterant – INDIS Raw Materials [indisnz.com]

- 7. A deadly taste: linking bitter taste receptors and apoptosis - PMC [pmc.ncbi.nlm.nih.gov]

- 8. This compound as a Bitter Taste Receptor Agonist Modifies Transcriptomic Profile and Functions of Acute Myeloid Leukemia Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 9. studylib.net [studylib.net]

- 10. westlab.com [westlab.com]

- 11. pharmajia.com [pharmajia.com]

- 12. chem.libretexts.org [chem.libretexts.org]

- 13. chem.ucalgary.ca [chem.ucalgary.ca]

- 14. oecd.org [oecd.org]

- 15. oecd.org [oecd.org]

- 16. OECD 105 - Phytosafe [phytosafe.com]

- 17. downloads.regulations.gov [downloads.regulations.gov]

- 18. 40 CFR § 799.6784 - TSCA water solubility: Column elution method; shake flask method. | Electronic Code of Federal Regulations (e-CFR) | US Law | LII / Legal Information Institute [law.cornell.edu]

- 19. uspbpep.com [uspbpep.com]

- 20. usp.org [usp.org]

- 21. measurlabs.com [measurlabs.com]

- 22. Determination of density by gas pycnometry | Norlab [norlab.com]

The Role of the TAS2R Gene Family in Denatonium Taste Perception: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of the pivotal role the TAS2R gene family plays in the perception of denatonium, one of the most bitter substances known. This document details the genetic basis of this compound taste perception, the molecular signaling pathways involved, and the experimental methodologies used to investigate these mechanisms.

Introduction to TAS2R Genes and Bitter Taste

Bitter taste perception is a crucial chemosensory mechanism that enables vertebrates to detect and avoid potentially toxic substances.[1][2] This sense is mediated by a family of G protein-coupled receptors (GPCRs) known as Taste 2 Receptors (TAS2Rs), encoded by the TAS2R gene family.[1][3] In humans, this family comprises approximately 25 functional genes located on chromosomes 5, 7, and 12.[1] These receptors are primarily expressed in taste receptor cells within the taste buds of the oral cavity.[3][4] Upon binding to a bitter compound, TAS2Rs initiate a signaling cascade that culminates in a neural signal being sent to the brain, resulting in the sensation of bitterness.[3][5]

This compound benzoate, a synthetic and intensely bitter compound, is a well-established agonist for several members of the TAS2R family.[1][6] Its potent bitterness has led to its widespread use as an aversive agent in various products to prevent accidental ingestion. Understanding the genetic and molecular basis of its perception is critical for fields ranging from food science and toxicology to drug development, where masking bitterness is a significant challenge.

Genetic Basis of this compound Perception

The perception of bitterness, including that of this compound, is not uniform across individuals. This variability is largely attributed to the extensive polymorphism within the TAS2R genes.[1][3] Genetic variations, such as single nucleotide polymorphisms (SNPs), can alter the structure and function of the TAS2R proteins, leading to differences in binding affinity for bitter ligands and subsequent signaling efficacy.

TAS2Rs Activated by this compound

Functional expression studies in heterologous cell systems have identified several human TAS2Rs that are activated by this compound benzoate. While some TAS2Rs are narrowly tuned to specific ligands, others exhibit a broader receptive range. This compound has been shown to activate multiple hTAS2Rs, highlighting a degree of redundancy in the bitter taste system.

| Human TAS2R | Agonist(s) Including this compound | Reference(s) |

| hTAS2R4 | This compound benzoate, Propylthiouracil | [4][6] |

| hTAS2R13 | This compound benzoate, Diphenidol | [6] |

| hTAS2R39 | This compound benzoate, Amarogentin, Azathioprine, and others | [6] |

| hTAS2R46 | Quinine, Strychnine | [1] |

Note: This table is not exhaustive and represents a summary of key findings. The specific TAS2Rs activated by this compound can vary depending on the experimental system and concentrations used.

Genetic Polymorphisms and Individual Differences

The TAS2R38 gene is a well-studied example of how genetic variation impacts bitter taste perception, particularly for compounds containing a thiourea moiety (N-C=S), such as phenylthiocarbamide (PTC) and propylthiouracil (PROP).[7][8][9] While this compound does not contain this moiety, the principle of genetic variation leading to altered perception applies across the TAS2R family. Studies have identified numerous nonsynonymous SNPs across the 25 TAS2R genes, which are candidates for causing phenotypic variation in the perception of a wide range of bitter compounds, including this compound.[3]

Molecular Signaling Pathway of TAS2R Activation

The canonical signaling pathway for bitter taste transduction following the activation of a TAS2R by a ligand such as this compound is initiated in the taste receptor cells. This pathway involves a cascade of intracellular events mediated by G proteins and second messengers.

Upon binding of this compound to a TAS2R, the receptor undergoes a conformational change, which activates the associated heterotrimeric G protein, gustducin.[10] Gustducin is composed of α-, β-, and γ-subunits. Activation leads to the dissociation of the α-subunit from the βγ-dimer.[10]

The βγ-subunits of gustducin activate phospholipase C β2 (PLCβ2).[10] PLCβ2 then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG).[5][10] IP3 binds to its receptor (IP3R) on the endoplasmic reticulum, triggering the release of stored calcium ions (Ca²⁺) into the cytoplasm.[10]

The increase in intracellular Ca²⁺ concentration activates the transient receptor potential cation channel subfamily M member 5 (TRPM5), a monovalent-selective cation channel.[5] The opening of TRPM5 leads to an influx of Na⁺ ions, causing depolarization of the taste receptor cell membrane.[10] This depolarization ultimately results in the release of neurotransmitters, such as ATP, which then activate afferent gustatory nerve fibers to transmit the bitter signal to the brain.[10]

Experimental Protocols

Investigating the role of TAS2R genes in this compound perception involves a combination of in vitro and in vivo methodologies.

In Vitro: Heterologous Cell-Based Calcium Imaging Assay

This assay is a common method to screen for and characterize the activation of specific TAS2Rs by bitter compounds.[6][11]

Objective: To determine if this compound activates a specific human TAS2R expressed in a heterologous cell line by measuring changes in intracellular calcium concentration.

Materials:

-

Human Embryonic Kidney (HEK293T) cells or similar cell line.

-

Expression vectors containing the cDNA of the human TAS2R of interest and a chimeric G-protein (e.g., Gα16-gust44) to couple the receptor to the cell's endogenous PLC pathway.[11]

-

Cell culture medium and reagents.

-

Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM, Cal-520).[12]

-

This compound benzoate solutions of varying concentrations.

-

Fluorescence plate reader or fluorescence microscope.

Procedure:

-

Cell Culture and Transfection:

-

Culture HEK293T cells in appropriate medium until they reach 70-80% confluency.

-

Co-transfect the cells with the expression vectors for the specific hTAS2R and the chimeric G-protein using a suitable transfection reagent.

-

Incubate the cells for 24-48 hours to allow for gene expression.

-

-

Dye Loading:

-

Wash the transfected cells with a buffered salt solution.

-

Load the cells with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) for 30-60 minutes at 37°C.

-

Wash the cells again to remove excess dye.

-

-

Calcium Measurement:

-

Place the plate containing the dye-loaded cells into a fluorescence plate reader or under a fluorescence microscope.

-

Establish a baseline fluorescence reading.

-

Add this compound benzoate solution to the wells at various concentrations.

-

Record the change in fluorescence intensity over time. An increase in fluorescence indicates an increase in intracellular calcium, signifying receptor activation.

-

-

Data Analysis:

-

Calculate the change in fluorescence (ΔF) from the baseline.

-

Plot the dose-response curve of ΔF versus this compound concentration.

-

Determine the half-maximal effective concentration (EC₅₀) value, which represents the concentration of this compound that elicits 50% of the maximal response.

-

In Vivo: Two-Bottle Preference Test in Animal Models

This behavioral test is used to assess the taste preference or aversion of animals, such as mice, to a specific compound.[13][14]

Objective: To determine the taste aversion to this compound in wild-type versus genetically modified mice (e.g., mice with a specific Tas2r gene knocked out).

Materials:

-

Genetically modified and wild-type control mice.

-

Two identical drinking bottles per cage.

-

This compound benzoate solution.

-

Water.

Procedure:

-

Acclimation:

-

House mice individually and acclimate them to the two-bottle setup with both bottles containing water for several days.

-

-

Testing:

-

For the test period, provide each mouse with two bottles: one containing a specific concentration of this compound solution and the other containing water.

-

Record the fluid consumption from each bottle daily for a set period (e.g., 48 hours).

-

To control for side preference, switch the positions of the bottles daily.

-

-

Data Analysis:

-

Calculate a preference ratio for each mouse: (volume of this compound solution consumed) / (total volume of fluid consumed).

-

A preference ratio below 0.5 indicates an aversion to the this compound solution.

-

Compare the preference ratios between the wild-type and genetically modified mice to determine if the genetic modification alters this compound taste perception.

-

Human Sensory Panel Testing

Sensory panels are used to quantify the perceived intensity of taste attributes in humans.[15][16][17]

Objective: To assess the perceived bitterness intensity of this compound solutions and to correlate these perceptions with the genetic variations in TAS2R genes of the panelists.

Materials:

-

A panel of trained human subjects.

-

This compound benzoate solutions at various concentrations.

-

Control solution (e.g., water).

-

Standardized taste intensity scales (e.g., a general Labeled Magnitude Scale).

-

DNA samples from panelists for genotyping.

Procedure:

-

Panelist Training:

-

Train panelists to identify and rate the intensity of basic tastes (sweet, sour, salty, bitter, umami) using standard reference solutions.

-

-

Sensory Evaluation:

-

Present panelists with coded samples of this compound solutions and a control in a randomized order.

-

Instruct panelists to taste each sample, hold it in their mouth for a set time, and then expectorate.

-

Have panelists rinse their mouths with water between samples.

-

Ask panelists to rate the perceived bitterness intensity of each sample using the standardized scale.

-

-

Genotyping:

-

Collect DNA samples (e.g., from saliva or blood) from each panelist.

-

Genotype the panelists for specific SNPs in the TAS2R genes of interest.

-

-

Data Analysis:

-

Calculate the average bitterness intensity ratings for each this compound concentration.

-

Correlate the sensory data with the genetic data to determine if specific TAS2R genotypes are associated with higher or lower perceived bitterness of this compound.

-

Conclusion

The perception of this compound is a complex process governed by the TAS2R gene family. The activation of specific TAS2R proteins by this compound initiates a well-defined intracellular signaling cascade, leading to the sensation of bitterness. The significant genetic diversity within the TAS2R gene family results in individual variations in taste sensitivity to this compound and other bitter compounds. The experimental protocols outlined in this guide provide a framework for researchers to further elucidate the intricate mechanisms of bitter taste perception and to develop strategies for taste modulation in the pharmaceutical and food industries.

References

- 1. Bitter taste receptors: Genes, evolution and health - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Frontiers | Global population genetics and diversity in the TAS2R bitter taste receptor family [frontiersin.org]

- 4. jneurosci.org [jneurosci.org]

- 5. Mechanisms and novel therapeutic roles of bitter taste receptors in diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 6. academic.oup.com [academic.oup.com]

- 7. researchgate.net [researchgate.net]

- 8. Genetic variations of the TAS2R38 bitter taste receptor gene. [wisdomlib.org]

- 9. Frontiers | Variation in TAS2R receptor genes explains differential bitterness of two common antibiotics [frontiersin.org]

- 10. researchgate.net [researchgate.net]

- 11. biorxiv.org [biorxiv.org]

- 12. mdpi.com [mdpi.com]

- 13. Genetic mutation of Tas2r104/Tas2r105/Tas2r114 cluster leads to a loss of taste perception to this compound benzoate and cucurbitacin B - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

- 15. isbe.net [isbe.net]

- 16. cdn.brewersassociation.org [cdn.brewersassociation.org]

- 17. nofima.com [nofima.com]

Discovery of denatonium benzoate by Macfarlan Smith.

An In-depth Technical Guide on the Discovery and Core Scientific Principles of Denatonium Benzoate

Executive Summary: This whitepaper provides a comprehensive technical overview of this compound benzoate, from its serendipitous discovery by Macfarlan Smith in 1958 to its underlying mechanism of action as the most potent bitter compound known.[1][2][3] Intended for researchers, scientists, and professionals in drug development, this document details the compound's physicochemical properties, synthesis, and interaction with bitter taste receptors (TAS2Rs). Key quantitative data are presented in structured tables, and detailed experimental protocols for its synthesis and bioactivity assessment are provided. Furthermore, logical and signaling pathways are illustrated using standardized diagrams to facilitate a deeper understanding of this scientifically significant aversive agent.

The Accidental Discovery by Macfarlan Smith

In 1958, scientists at the Scottish pharmaceutical firm T & H Smith, a precursor to Macfarlan Smith Ltd., were engaged in research to develop novel local anesthetics derived from lignocaine (lidocaine).[1][3] During this investigation, a researcher, W. Barnes, synthesized a new quaternary ammonium compound by reacting lidocaine with benzyl chloride and subsequently introducing a benzoate anion.[4][5] While the resulting substance, this compound benzoate, showed little efficacy as an anesthetic, it was found to possess an extraordinarily bitter taste, a discovery made entirely by accident.[2][4] Recognizing the commercial potential of its powerful aversive properties, the company quickly patented the compound under the trade name Bitrex®.[2][4] This accidental discovery marked the advent of the world's most bitter substance, which has since been instrumental in preventing accidental poisonings across a wide range of consumer and industrial products.[2][6]

Physicochemical Properties

This compound benzoate is a salt composed of a quaternary ammonium cation (this compound) and a benzoate anion.[1][3] It is a non-reactive and odorless solid, properties which make it an ideal additive that does not interfere with the primary function of the products it is mixed into.[3]

| Property | Value | Reference(s) |

| Chemical Formula | C₂₈H₃₄N₂O₃ | [1][3][4] |

| Molar Mass | 446.59 g/mol | [1][4] |

| Appearance | White, crystalline powder | [1][3] |

| Melting Point | 163 - 170 °C | [1][4] |

| Solubility | Soluble in water and alcohol; insoluble in ether. | [1][4] |

| CAS Number | 3734-33-6 | [5] |

| IUPAC Name | N-Benzyl-2-(2,6-dimethylanilino)-N,N-diethyl-2-oxoethan-1-aminium benzoate | [5] |

Synthesis of this compound Benzoate

The synthesis of this compound benzoate is based on the chemical modification of lidocaine.[5] The core process involves a two-step reaction: the quaternization of the tertiary amine in lidocaine, followed by an anion exchange to introduce the benzoate counter-ion.[5][7] While the precise protocol from the original 1958 discovery is not publicly documented, modern syntheses are well-established and highly efficient.[4][7]

Experimental Protocol: A Representative Synthesis

This protocol is adapted from established modern laboratory procedures for the synthesis of this compound benzoate from lidocaine.[7][8]

Step 1: Quaternization of Lidocaine to form this compound Chloride

-

In a round-bottom flask, combine lidocaine (1.0 eq) and benzyl chloride (~1.05 eq).

-

Add acetonitrile as a solvent (approx. 0.6 mL per gram of lidocaine).[8]

-

Add a catalytic amount of potassium iodide (optional, to facilitate the reaction).[8]

-

Heat the mixture under reflux at approximately 80 °C for 2-14 hours, with stirring.[7][8]

-

After the reaction is complete, cool the mixture and remove the solvent under reduced pressure using a rotary evaporator.

-

Wash the resulting solid crude product (this compound chloride) with ethyl acetate to remove unreacted starting materials, and dry under vacuum.[8]

Step 2: Anion Exchange to form this compound Benzoate

-

Dissolve the dried this compound chloride (1.0 eq) in commercial ethanol (approx. 4 mL per gram).[7]

-

In a separate flask, prepare a solution of potassium hydroxide (1.0 eq) in ethanol.[7]

-

Add the potassium hydroxide solution to the this compound chloride solution and stir for 10 minutes at room temperature. This forms this compound hydroxide and precipitates potassium chloride.[7]

-

Cool the mixture to ~4 °C to maximize precipitation and separate the potassium chloride precipitate via vacuum filtration.[7]

-

To the resulting filtrate (containing this compound hydroxide), add benzoic acid (1.0 eq) to neutralize the solution, forming this compound benzoate.[7]

-

Evaporate the solvent under reduced pressure to yield the final white solid product, this compound benzoate. The product can be further purified by recrystallization if necessary.

Mechanism of Action: The Bitter Taste Signaling Pathway

The extreme bitterness of this compound benzoate is a result of its potent activation of a specific class of G-protein coupled receptors (GPCRs) known as bitter taste receptors (TAS2Rs or T2Rs), which are located on the surface of taste cells on the tongue.[1]

Interaction with TAS2R Receptors

Humans possess approximately 25 different types of TAS2Rs, and this compound is a promiscuous agonist, meaning it can activate multiple TAS2R subtypes.[9] Studies have shown that this compound specifically activates at least nine of these receptors, including TAS2R4, TAS2R8, TAS2R10, TAS2R13, TAS2R16, TAS2R39, TAS2R43, TAS2R46, and TAS2R47 (also known as TAS2R30). This broad-spectrum activation contributes to the intensity and robustness of its bitter perception.

Intracellular Signaling Cascade

The binding of this compound to a TAS2R initiates a well-defined intracellular signaling cascade:

-

G-Protein Activation: Upon agonist binding, the TAS2R undergoes a conformational change, which activates an associated heterotrimeric G-protein. In taste cells, this is primarily gustducin.

-

PLC Activation: The activated α-subunit of gustducin dissociates and activates the enzyme Phospholipase C-β2 (PLCβ2).

-

IP₃ Production: PLCβ2 hydrolyzes the membrane phospholipid phosphatidylinositol 4,5-bisphosphate (PIP₂) into two secondary messengers: diacylglycerol (DAG) and inositol 1,4,5-trisphosphate (IP₃).

-

Calcium Release: IP₃ diffuses through the cytoplasm and binds to IP₃ receptors on the endoplasmic reticulum, which function as ligand-gated calcium channels. This binding triggers the release of stored intracellular calcium (Ca²⁺) into the cytoplasm.

-

TRPM5 Channel Opening: The resulting increase in intracellular Ca²⁺ concentration activates the transient receptor potential cation channel member M5 (TRPM5), a calcium-activated cation channel.

-

Depolarization and Neurotransmitter Release: The opening of TRPM5 allows an influx of sodium ions (Na⁺), leading to depolarization of the taste cell. This depolarization triggers the release of neurotransmitters (such as ATP) onto afferent nerve fibers, which transmit the "bitter" signal to the brain.

Quantitative Analysis and Bioactivity

The potency of this compound benzoate is well-documented through sensory panel testing and various in vitro bioassays.

Sensory Data: Bitterness Threshold

The bitterness threshold is the minimum concentration at which a substance can be reliably distinguished from a control (e.g., water) by a sensory panel. This compound benzoate is recognized as having one of the lowest bitterness thresholds ever recorded.

| Parameter | Value | Reference(s) |

| Recognition Threshold | ~0.05 ppm (parts per million) | [1][5] |

| (~0.00011 mM) | ||

| Intolerable Concentration | ~10 - 30 ppm | [4][10][11] |

In Vitro Bioactivity Data

This compound benzoate's interaction with TAS2Rs and downstream cellular components has been quantified in various cellular models.

| Assay / Effect | System / Cell Line | Effective Concentration | Observation | Reference(s) |

| TAS2R4 Activation (EC₅₀) | HEK293T cells | 30 µM | Half-maximal effective concentration for receptor activation. | [12] |

| TAS2R13 Activation (Threshold) | HEK293T cells | 30 µM | Threshold concentration for receptor activation. | [12] |

| Inhibition of Smooth Muscle Contraction | Rat gastric strips | 0.5 µM | Reduced spontaneous contractile activity in response to H1 receptor agonist. | [13][14] |

| Stimulation of Pancreatic Hormone Secretion | Mouse pancreatic islets | 0.5 - 1.0 mM | Augmented glucose-independent insulin secretion. | [15] |

| Induction of Apoptosis | Pancreatic islets | 5 mM | High dosage induced cellular apoptosis. | [15] |

| Calcium Mobilization | Acute Myeloid Leukemia (AML) cells | Not specified | Significantly mobilized intracellular calcium. | [9] |

Key Experimental Methodologies

Protocol: Determination of Bitterness Recognition Threshold (Sensory Panel)

This protocol is a generalized procedure based on standard sensory analysis techniques (e.g., ISO 8586) for determining a recognition threshold.[16][17]

-

Panelist Selection and Training: Recruit 15-20 healthy, non-smoking adult volunteers. Train panelists to recognize the five basic tastes (sweet, sour, salty, bitter, umami) using standard reference solutions (e.g., quinine for bitter).[6][18]

-

Sample Preparation:

-

Prepare a stock solution of this compound benzoate (e.g., 100 ppm) in deionized water.

-

Create a series of eight ascending dilutions from the stock solution using serial dilution (e.g., D1 to D8), ranging from well below to well above the expected threshold (e.g., 0.001 ppm to 5 ppm).

-

-

Testing Procedure (Ascending Forced-Choice):

-

Present samples to panelists in a randomized order, typically in sets of three (triangular test), where two samples are deionized water (blanks) and one contains the this compound benzoate dilution.[6][17]

-

Instruct panelists to taste each sample, rinse their mouths with deionized water between samples, and identify the "odd" sample.

-

If the odd sample is correctly identified, they are then asked to identify the taste.

-

-

Data Analysis:

-

The individual recognition threshold is the lowest concentration at which a panelist correctly identifies the sample as "bitter".

-

The group's recognition threshold is typically calculated as the geometric mean of the individual thresholds.

-

Protocol: In Vitro TAS2R Activation Assay (Calcium Imaging)

This protocol describes a common method for measuring the activation of a specific TAS2R by an agonist like this compound benzoate in a heterologous expression system.[12][19]

-

Cell Culture and Transfection:

-

Culture HEK293T cells (or a similar cell line) in a suitable medium.

-

Co-transfect the cells with two plasmids: one encoding the human TAS2R of interest (e.g., hTAS2R4) and another encoding a promiscuous G-protein subunit (e.g., Gα16gust44) that couples the receptor to the PLC pathway.[12] Seed the transfected cells into a 96-well plate.

-

-

Dye Loading:

-

24-48 hours post-transfection, wash the cells with a buffer solution (e.g., HBSS).

-

Load the cells with a calcium-sensitive fluorescent dye, such as Fluo-4 AM (2 µM), by incubating them for 45-60 minutes at room temperature in the dark.[8][12] The AM ester group allows the dye to cross the cell membrane.

-

Wash the cells again to remove excess extracellular dye. Cellular esterases will have cleaved the AM group, trapping the active dye inside the cells.[20]

-

-

Compound Preparation and Application:

-

Prepare serial dilutions of this compound benzoate in the buffer solution to create a dose-response curve (e.g., ranging from 1 µM to 1 mM).

-

-

Fluorescence Measurement:

-

Use a fluorometric imaging plate reader (FLIPR) or a fluorescence microscope equipped for calcium imaging.[12]

-

Measure the baseline fluorescence intensity (Excitation ~488 nm, Emission ~510 nm for Fluo-4).[12][20]

-

Add the this compound benzoate solutions to the wells and immediately begin recording the change in fluorescence intensity over time. An increase in fluorescence corresponds to an increase in intracellular calcium.

-

-

Data Analysis:

-

Calculate the change in fluorescence (ΔF) relative to the baseline fluorescence (F₀).

-

Plot the peak ΔF/F₀ against the logarithm of the this compound benzoate concentration.

-

Fit the data to a sigmoidal dose-response curve to determine the EC₅₀ value, which represents the concentration of this compound benzoate that elicits a half-maximal response.

-

Conclusion

The discovery of this compound benzoate at Macfarlan Smith is a classic example of scientific serendipity, where an unexpected observation in one field of research led to a valuable application in another. Its unparalleled bitterness, rooted in its potent and broad-spectrum activation of TAS2R taste receptors, has made it an indispensable safety tool in countless products. A thorough understanding of its synthesis, physicochemical properties, and the intricate signaling pathway it triggers is crucial for its effective application and for the development of future taste modulators and aversive agents. The methodologies outlined in this guide provide a framework for the continued study and quantification of this and other potent bioactive compounds.

References

- 1. This compound Benzoate: The Bitterest Compound Known to Science_Chemicalbook [chemicalbook.com]

- 2. bitrex.com [bitrex.com]

- 3. This compound Benzoate [sentinalco.com]

- 4. encyclopedia.com [encyclopedia.com]

- 5. This compound - Wikipedia [en.wikipedia.org]

- 6. agritrop.cirad.fr [agritrop.cirad.fr]

- 7. pubs.acs.org [pubs.acs.org]

- 8. protocols.io [protocols.io]

- 9. This compound as a Bitter Taste Receptor Agonist Modifies Transcriptomic Profile and Functions of Acute Myeloid Leukemia Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. This compound benzoate as a deterrent to ingestion of toxic substances: toxicity and efficacy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. academic.oup.com [academic.oup.com]

- 13. This compound benzoate decreases the effect of histamine <i>in vitro</i> and in rats | Tropical Journal of Pharmaceutical Research [ajol.info]

- 14. researchgate.net [researchgate.net]

- 15. Effects of a bitter substance, this compound benzoate, on pancreatic hormone secretion - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. ernaehrungs-umschau.de [ernaehrungs-umschau.de]

- 17. dlg.org [dlg.org]

- 18. Assessing the Ability to Taste and Smell – Sensory Nutrition: the role of sensory properties of foods in nutrition and health [pressbooks.pub]

- 19. Activation profile of TAS2R2, the 26th human bitter taste receptor - PMC [pmc.ncbi.nlm.nih.gov]

- 20. Fura-2 AM calcium imaging protocol | Abcam [abcam.com]

Denatonium as a Quaternary Ammonium Cation: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Denatonium, a quaternary ammonium cation, is the most potent bitter compound currently known.[1][2][3][4] This technical guide provides a comprehensive overview of its chemical nature, synthesis, mechanism of action, and applications, with a focus on its relevance to research and drug development. Detailed experimental protocols, quantitative data, and visual diagrams of key processes are presented to serve as a practical resource for professionals in the field.

Introduction

Discovered in 1958 during research on local anesthetics, this compound is a synthetic quaternary ammonium cation renowned for its extreme bitterness.[1][2][3] It is most commonly available as this compound benzoate, under trade names such as Bitrex® and Aversion®.[1][3] Its primary function is as an aversive agent to prevent accidental ingestion of harmful substances.[1][3][4][5] The structure of this compound is analogous to the local anesthetic lidocaine, with the key difference being the addition of a benzyl group to the amino nitrogen, forming the quaternary ammonium cation.[3][4] This modification is responsible for its intense bitter taste. In the context of drug development, this compound serves as a valuable tool in placebo formulations to mimic the bitter taste of active pharmaceutical ingredients (APIs) and is also being explored for its own potential therapeutic effects mediated by bitter taste receptors (TAS2Rs) in extra-oral tissues.[1][6][7][8]

Physicochemical and Toxicological Properties

This compound salts are typically white, odorless, crystalline solids that are soluble in water and alcohol.[1][9][10] The extreme bitterness is detectable by humans at concentrations as low as 0.05 parts per million (ppm) for the benzoate salt.[1][10]

Table 1: Physicochemical Properties of this compound Benzoate

| Property | Value | Reference |

| Chemical Formula | C₂₈H₃₄N₂O₃ | [1] |

| Molar Mass | 446.581 g/mol | [1][2] |

| Appearance | White crystalline powder or granules | [1][2][10] |

| Melting Point | 163-170 °C (325-338 °F) | [1][2] |

| Solubility | Soluble in water and alcohol | [9][10][11] |

| Bitterness Threshold | 0.05 ppm | [1] |

Table 2: Toxicological Data for this compound Benzoate

| Test | Species | Route | Value | Reference |

| LD₅₀ | Rat | Oral | 584 mg/kg | [9] |

| LD₅₀ | Rabbit | Oral | 508 mg/kg | [9] |

| LD₅₀ | Rat (male) | Oral | 640 mg/kg | [12] |

| LD₅₀ | Rabbit (male) | Oral | 508 mg/kg | [12] |

| Dermal LD₅₀ | Rabbit | Dermal | > 2000 mg/kg | [13] |

| Acute Inhalation Toxicity | Rat | Inhalation | > 1500 mg/kg | [13] |

While generally considered to have low toxicity, this compound benzoate can be harmful if swallowed in large quantities and may cause skin and eye irritation.[9][14] There is also limited evidence of sensitization potential with repeated exposure.[9]

Synthesis of this compound Benzoate

This compound is synthesized through the quaternization of lidocaine with a benzyl halide, such as benzyl chloride.[1][2] The resulting this compound halide can then be converted to this compound benzoate via an anion exchange reaction.[1]

Diagram 1: Chemical Structure of the this compound Cation

Caption: Structure of the this compound Cation.

Experimental Protocol: Two-Step Synthesis of this compound Benzoate

This protocol describes a common laboratory-scale synthesis of this compound benzoate from lidocaine.

Step 1: Synthesis of this compound Chloride [15][16]

-

Materials: Lidocaine, benzyl chloride, acetonitrile, potassium iodide.

-

Procedure:

-

In a round-bottom flask, dissolve lidocaine in acetonitrile.

-

Add benzyl chloride and a catalytic amount of potassium iodide.

-

Heat the mixture at approximately 80°C for several hours. The reaction time can be significantly reduced from older methods by using acetonitrile as a solvent and potassium iodide as a catalyst.[2]

-

Monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, cool the reaction mixture and evaporate the solvent under reduced pressure to obtain crude this compound chloride.

-

Step 2: Anion Exchange to this compound Benzoate [15][17]

-

Materials: this compound chloride, potassium hydroxide, ethanol, benzoic acid.

-

Procedure:

-

Dissolve the crude this compound chloride in ethanol.

-

Add an equimolar amount of potassium hydroxide in ethanol to the solution. This will precipitate potassium chloride.

-

Filter the mixture to remove the potassium chloride precipitate.

-

Neutralize the filtrate containing this compound hydroxide with an equimolar amount of benzoic acid.

-

Evaporate the solvent under reduced pressure to yield this compound benzoate. The product can be further purified by recrystallization.

-

Diagram 2: Synthesis Workflow for this compound Benzoate

Caption: Synthesis of this compound Benzoate.

Mechanism of Action: Bitter Taste Receptor Agonism

The intense bitterness of this compound is mediated through its interaction with the TAS2R family of G protein-coupled receptors (GPCRs), which are responsible for bitter taste perception.[5] In humans, this compound is recognized by at least eight distinct TAS2Rs: TAS2R4, TAS2R8, TAS2R10, TAS2R16, TAS2R39, TAS2R43, TAS2R46, and TAS2R47, with TAS2R47 being the most sensitive.[1][2]

Upon binding of this compound to a TAS2R, a conformational change in the receptor activates the associated G protein, gustducin. This activation leads to the dissociation of the Gα-gustducin and Gβγ subunits. The Gβγ subunits activate phospholipase C-β2 (PLCβ2), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP₂) into inositol trisphosphate (IP₃) and diacylglycerol (DAG). IP₃ binds to its receptor on the endoplasmic reticulum, triggering the release of intracellular calcium (Ca²⁺). This increase in intracellular Ca²⁺ concentration ultimately leads to neurotransmitter release and the perception of a bitter taste.

Diagram 3: this compound Signaling Pathway via TAS2Rs

Caption: TAS2R Signaling Pathway.

Applications in Research and Drug Development

This compound's potent and specific interaction with TAS2Rs makes it a valuable tool for researchers.

-

Aversive Agent in Denatured Alcohol and Toxic Products: Its most common application is to render industrial ethanol and other harmful household and automotive products unpalatable, thereby preventing accidental poisoning.[1][3][4][5][18]

-

Placebo Control: In clinical trials, this compound is used to mimic the bitter taste of certain medications, ensuring effective blinding of studies.[1][19]

-

Probing TAS2R Function: As a well-characterized TAS2R agonist, this compound is widely used to study the function and downstream signaling of these receptors in various tissues.

-

Potential Therapeutic Applications: The discovery of extra-oral TAS2Rs has opened up new avenues for research into the therapeutic potential of this compound. For instance, TAS2R activation by this compound has been shown to induce bronchodilation in airway smooth muscle, suggesting a potential role in asthma treatment.[1][6] It has also been investigated for its effects on hematopoietic stem cells and in cancer research.[20][]

Conclusion

This compound, as a quaternary ammonium cation, possesses a unique and powerful biological activity as the most bitter substance known. Its well-defined chemical properties, established synthesis routes, and specific mechanism of action through TAS2R activation make it an indispensable tool in both industrial safety applications and biomedical research. For scientists and professionals in drug development, a thorough understanding of this compound's characteristics provides a foundation for its use in creating effective placebos, studying bitter taste receptor physiology, and exploring novel therapeutic strategies targeting extra-oral chemosensory pathways.

References

- 1. This compound - Wikipedia [en.wikipedia.org]

- 2. This compound - Ataman Kimya [atamanchemicals.com]

- 3. This compound- The most bitter compound known [scienceofcooking.com]

- 4. ataman-chemicals.com [ataman-chemicals.com]

- 5. nbinno.com [nbinno.com]

- 6. journals.physiology.org [journals.physiology.org]

- 7. docta.ucm.es [docta.ucm.es]

- 8. This compound Benzoate: Uses and Safety_Chemicalbook [chemicalbook.com]

- 9. datasheets.scbt.com [datasheets.scbt.com]

- 10. This compound Benzoate: The Bitterest Compound Known to Science_Chemicalbook [chemicalbook.com]

- 11. This compound Benzoate Information - Wincom Inc. LLC [wincom-inc.com]

- 12. researchgate.net [researchgate.net]

- 13. aversiontech.com [aversiontech.com]

- 14. cdn.caymanchem.com [cdn.caymanchem.com]

- 15. pubs.acs.org [pubs.acs.org]

- 16. Synthesis, Toxicity and Detection Method of this compound Benzoate_Chemicalbook [chemicalbook.com]

- 17. sciencemadness.org [sciencemadness.org]

- 18. This compound Benzoate [sentinalco.com]

- 19. macsenlab.com [macsenlab.com]

- 20. academic.oup.com [academic.oup.com]

A Technical Guide to the Natural Occurrences and Analogs of Denatonium Compounds

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of denatonium compounds, focusing on their synthetic nature and the landscape of their naturally occurring analogs. The document details the biological mechanisms of bitter taste perception, presents quantitative data on various bitter compounds, outlines key experimental protocols for their study, and illustrates critical pathways and workflows through diagrams.

Introduction: this compound, the Archetype of Bitterness

This compound, most commonly available as this compound benzoate (under trade names like Bitrex®) or this compound saccharinate, is renowned for being the most bitter chemical compound known.[1][2] Discovered accidentally in 1958 during research on local anesthetics, its structure is related to lidocaine.[1][3] this compound is a synthetic quaternary ammonium cation, and its extreme bitterness, with detection thresholds in the parts per million (ppm) to parts per billion (ppb) range, has led to its widespread use as an aversive agent.[1][4] It is added to a variety of household products, automotive fluids, and pharmaceuticals to prevent accidental ingestion by children and animals.[1][3][4]

It is critical to note that This compound is a synthetic compound and does not have a known natural occurrence. Its efficacy as a deterrent, however, provides a valuable benchmark for understanding naturally occurring bitter compounds, many of which have served as evolutionary signals to deter the consumption of toxic substances. This guide will explore these natural analogs, their sources, and the shared biochemical pathways through which they elicit the sensation of bitterness.

Natural Analogs of this compound

While this compound itself is not found in nature, a vast array of structurally diverse compounds from the plant kingdom produce a similarly potent bitter taste. These compounds often serve as a defense mechanism for the plant. Many of these natural products are of significant interest to researchers for their pharmacological properties.

Amarogentin: A Leading Natural Bitter Compound

Amarogentin is one of the most bitter natural substances ever discovered.[5] It is a secoiridoid glycoside primarily isolated from plants of the Gentianaceae family, such as Gentian root (Gentiana lutea) and Swertia chirata.[5][6] Historically used in herbal medicine to treat digestive issues, the intense bitterness of amarogentin is now understood to be mediated by the human bitter taste receptor TAS2R50.[5] Beyond its bitterness, amarogentin has been investigated for a range of pharmacological activities, including anti-inflammatory, antioxidative, chemopreventive, and anti-infective properties.[7][8][9]

Other Notable Natural Bitter Analogs

-

Ginsenosides: These saponins are the primary active components in Ginseng (Panax ginseng). While known for their medicinal properties, the overall taste of total ginsenosides is notably bitter, contributing to the characteristic flavor of ginseng extracts.[10]

-

Cucurbitacins: This class of triterpenoids is responsible for the intense bitterness of plants in the Cucurbitaceae family, such as bitter gourd (Momordica charantia). Compounds like momordicoside L and momordicine IV are key contributors to the fruit's bitter taste.[11]

-

Quinine: An alkaloid originally isolated from the bark of the Cinchona tree, quinine is famous for its use as an antimalarial drug and as a key flavoring component in tonic water. Its bitterness is a benchmark against which other bitter compounds are often measured.[12][13]

-

Lactucopicrin and Related Sesquiterpene Lactones: Found in chicory, these compounds are responsible for its characteristic bitterness. They are potent activators of the TAS2R43 and TAS2R46 bitter taste receptors.[14]

Data Presentation: Quantitative Comparison of Bitter Compounds

The following table summarizes key quantitative data for this compound and its natural analogs, providing a basis for comparison.

| Compound | Chemical Class | Typical Natural Source(s) | Bitterness Threshold | Known Human TAS2R Targets |

| This compound Benzoate | Quaternary Ammonium Salt | Synthetic | ~0.05 ppm[1][15] | TAS2R4, TAS2R9, TAS2R13, TAS2R14, TAS2R38, TAS2R39, TAS2R44, TAS2R60[16] |

| This compound Saccharinate | Quaternary Ammonium Salt | Synthetic | ~0.01 ppm[1][15] | (Likely similar to benzoate) |

| Amarogentin | Secoiridoid Glycoside | Gentiana lutea, Swertia chirata[5][6] | Extremely low (one of the most bitter known)[5] | TAS2R50[5] |

| Quinine | Alkaloid | Cinchona tree bark | High (benchmark for bitterness)[12] | TAS2R4, TAS2R7, TAS2R10, TAS2R14, TAS2R39, TAS2R43, TAS2R46 |

| Momordicine IV | Cucurbitane Triterpenoid | Momordica charantia (Bitter Gourd)[11] | ~3.6 - 13.6 ppm (for related compounds)[11] | (Specific TAS2R data limited) |

| Ginsenosides | Triterpene Saponins | Panax ginseng | Varies by specific ginsenoside | (Specific TAS2R data limited) |

| Lactucopicrin | Sesquiterpene Lactone | Cichorium intybus (Chicory)[14] | High | TAS2R43, TAS2R46[14] |

Signaling Pathways for Bitter Taste Perception

The sensation of bitterness is initiated by the activation of Type 2 Taste Receptors (TAS2Rs), a family of approximately 25 G-protein coupled receptors (GPCRs) in humans.[17][18] These receptors are expressed in taste receptor cells within taste buds.[19][20] The binding of a bitter ligand to a TAS2R triggers a downstream signaling cascade, leading to neurotransmitter release and the perception of a bitter taste.

The canonical signaling pathway is as follows:

-

A bitter compound (ligand) binds to a specific TAS2R on the surface of a taste receptor cell.

-

This binding causes a conformational change in the receptor, activating a heterotrimeric G-protein, predominantly Gα-gustducin.[20]

-

The activated G-protein, in turn, activates the enzyme phospholipase C-β2 (PLCβ2).[20][21]

-

PLCβ2 hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two secondary messengers: diacylglycerol (DAG) and inositol 1,4,5-trisphosphate (IP3).

-

IP3 binds to its receptor (IP3R) on the endoplasmic reticulum, causing the release of stored intracellular calcium (Ca²⁺) into the cytoplasm.[20][21]

-

The elevated intracellular Ca²⁺ concentration activates the transient receptor potential cation channel member M5 (TRPM5), leading to cell depolarization.

-

Depolarization triggers the release of ATP, which acts as a neurotransmitter, activating afferent nerve fibers that transmit the signal to the gustatory cortex in the brain.[19]

Experimental Protocols

The study of bitter compounds involves a multi-step process from isolation from natural sources to functional characterization at the receptor level.

Protocol: Isolation and Identification of Natural Bitter Compounds

This protocol outlines a general workflow for isolating and identifying bitter compounds from a plant source, such as bitter gourd or ginseng.[10][11]

-

Extraction:

-

Obtain dried, ground plant material.

-

Perform solvent extraction, often starting with a polar solvent like 75% methanol or ethanol, to create a crude extract.[11]

-

Concentrate the extract under reduced pressure.

-

-

Sensory-Guided Fractionation:

-